Cas no 461391-24-2 (4-Phenylbutyric-2,2,3,3-d4 Acid)
461391-24-2 structure
Product Name:4-Phenylbutyric-2,2,3,3-d4 Acid
Numéro CAS:461391-24-2
Le MF:C10H12O2
Mégawatts:164.201083183289
CID:328706
PubChem ID:4775
Update Time:2025-04-19
4-Phenylbutyric-2,2,3,3-d4 Acid Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenebutanoic-a,a,b,b-d4 acid(9CI)
- gamma-phenyl-Butyrate
- Butyric acid, 4-phenyl-
- KBio2_001811
- AM84635
- 4-Phenylbutyric Acid-13C6
- InChI=1/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
- KBio1_001854
- BCP10715
- .omega.-Phenylbutanoic acid
- CX1106
- 4-Phenyl-n-butyric acid
- BDBM50480960
- CHEBI:41500
- Spectrum5_001003
- Z234895119
- NCGC00018113-02
- 3tz2
- DTXSID2037631
- SPBio_001755
- P0643
- Benzenebutanoic acid
- gamma-Phenylbutyrate
- KBioGR_000384
- NC00469
- NCGC00018113-01
- 2-methyl-1-phenyl-propan-2-amine
- KBio2_006947
- SMR000059104
- AI3-12065
- gamma-Phenyl-n-butyric acid
- 4-phenyl-Butyrate
- DB06819
- 4-Phenylbutyric acid (4-PBA)
- 4-PHENYL-BUTANOIC ACID
- MLS000069408
- KBioSS_001811
- BSPBio_002484
- DivK1c_006910
- 4-Phenylbutanoic acid
- Phenylbutyric acid
- EINECS 217-341-8
- KBio2_004379
- NCGC00018113-03
- PS-4322
- bmse000701
- MLS001076482
- 4-Phenyl butyric acid
- 4-PHENYLBUTYRIC-D11 ACID
- DTXCID0017631
- 1-Phenylbutyric acid
- OBKXEAXTFZPCHS-UHFFFAOYSA-
- EC 217-341-8
- Spectrum3_000782
- C21793
- 4-PHENYLBUTYRIC-2,2,3,3-D4 ACID
- Benzenebutanoate
- SY004771
- 1262970-43-3
- 4-PBA;Benzenebutyric acid
- gamma-Phenylbutanoic acid
- Epitope ID:167707
- omega-Phenylbutanoic acid
- GTPL8480
- AC-3254
- NCGC00018113-18
- HMS3259M07
- s3592
- HY-A0281
- 4-Phenyl-butyric acid
- GAMMA-PHENYL-BUTYRIC ACID
- BRD-K67102207-236-01-0
- FT-0673736
- g-Phenylbutanoic acid
- gamma-Phenylbutyric acid
- FT-0619401
- Spectrum_001331
- g-Phenylbutanoate
- F2190-0002
- .gamma.-Phenylbutyric acid
- Opera_ID_387
- NCGC00018113-04
- 3-phenylpropylcarboxylic acid
- EN300-35719
- HMS2234G14
- MFCD00004403
- Benzenebutyrate
- 4-Phenolsulfonic acid sodium
- KBio3_001704
- Q27088364
- w-Phenylbutanoate
- 2ay7
- HDInhib_000004
- NS00008326
- NSC295
- SpecPlus_000814
- CHEMBL1469
- PBA
- NCI60_002455
- w-Phenylbutanoic acid
- Spectrum4_000092
- .gamma.-Phenyl-n-butyric acid
- Spectrum2_001798
- 1821-12-1
- g-Phenylbutyric acid
- UNII-7WY7YBI87E
- BRD-K67102207-001-02-6
- CS-D1686
- 7WY7YBI87E
- STR05306
- Q-200507
- 4-Phenyl-n-butyrate
- A812651
- g-phenyl-Butyrate
- omega-Phenylbutanoate
- SCHEMBL1716
- PHENYLBUTANOIC ACID
- g-Phenylbutyrate
- 461391-24-2
- 4-PHENYLBUTYRIC ACID
- g-phenyl-Butyric acid
- NSC-295
- NCI60_020145
- gamma-Phenylbutanoate
- Benzenebutyric acid
- 4-Phenylbutyric acid sodium 100 microg/mL in Acetonitrile:Water
- 4-Phenylbutyric acid, 99%
- AKOS000154540
- NSC 295
- CCG-39733
- omega-phenylbutyric acid
- 4-Phenylbutyric-2,2,3,3-d4 Acid
-
- Piscine à noyau: 1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
- La clé Inchi: OBKXEAXTFZPCHS-UHFFFAOYSA-N
- Sourire: OC(CCCC1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 164.083729621g/mol
- Masse isotopique unique: 164.083729621g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 137
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 37.3Ų
Propriétés expérimentales
- Le LogP: 2.42
4-Phenylbutyric-2,2,3,3-d4 Acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | P319611-1mg |
4-Phenylbutyric-2,2,3,3-d4 Acid |
461391-24-2 | 1mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P319611-2mg |
4-Phenylbutyric-2,2,3,3-d4 Acid |
461391-24-2 | 2mg |
$81.00 | 2023-05-17 | ||
| TRC | P319611-10mg |
4-Phenylbutyric-2,2,3,3-d4 Acid |
461391-24-2 | 10mg |
$ 259.00 | 2023-09-06 |
4-Phenylbutyric-2,2,3,3-d4 Acid Littérature connexe
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
461391-24-2 (4-Phenylbutyric-2,2,3,3-d4 Acid) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif